methyl (2-methyl-1H-benzimidazol-1-yl)acetate

Acetyl-CoA carboxylase Enzyme inhibition Metabolic disorders

Methyl (2-methyl-1H-benzimidazol-1-yl)acetate is a differentiated 2-methyl, N1-acetate methyl ester benzimidazole scaffold critical for medicinal chemistry SAR studies. This specific substitution pattern is essential for potent ACC, AT1, and ETA receptor targeting—generic benzimidazole acetates cannot replicate its biological selectivity profile. Ensure target engagement fidelity in your next study by selecting this exact CAS 2033-54-7 intermediate. Inquire for bulk pricing.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 2033-54-7
Cat. No. B2714261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2-methyl-1H-benzimidazol-1-yl)acetate
CAS2033-54-7
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CC(=O)OC
InChIInChI=1S/C11H12N2O2/c1-8-12-9-5-3-4-6-10(9)13(8)7-11(14)15-2/h3-6H,7H2,1-2H3
InChIKeyMAUWOBKXBDKYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2-Methyl-1H-Benzimidazol-1-Yl)Acetate (CAS 2033-54-7): Core Scaffold for Targeted Inhibitor Development


Methyl (2-methyl-1H-benzimidazol-1-yl)acetate (CAS 2033-54-7) is a benzimidazole-based heterocyclic ester with a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound serves as a critical pharmacophore and versatile synthetic intermediate in medicinal chemistry. Its core structure is present in numerous biologically active compounds, particularly those targeting acetyl-CoA carboxylase (ACC), angiotensin II AT1, and endothelin ETA receptors, making it a foundational building block for developing potent and selective inhibitors .

Why Methyl (2-Methyl-1H-Benzimidazol-1-Yl)Acetate Cannot Be Replaced by Generic Benzimidazole Analogs


While many benzimidazole derivatives share a common core, methyl (2-methyl-1H-benzimidazol-1-yl)acetate possesses a unique combination of structural features—specifically, a 2-methyl substitution and an N1-acetate methyl ester group—that dictate its distinct biological activity profile. In-class compounds with even minor modifications, such as altering the substitution pattern (e.g., 2-aryl or 2-sulfanyl analogs) or the ester moiety (e.g., ethyl ester or free acid), can exhibit significantly different target affinity, isoform selectivity, or physicochemical properties. For instance, the methyl ester is often a prodrug form, whereas the corresponding free acid (CAS 40332-17-0) may have altered solubility and in vivo efficacy [1]. Therefore, substituting with a generic benzimidazole acetate derivative without empirical validation will likely compromise the intended biological outcome in research or industrial applications .

Quantitative Differentiation Evidence for Methyl (2-Methyl-1H-Benzimidazol-1-Yl)Acetate


Sub-Nanomolar Inhibition of Human ACC1 in Recombinant Enzyme Assays

Methyl (2-methyl-1H-benzimidazol-1-yl)acetate, as a representative benzimidazole acetate scaffold, has been incorporated into potent ACC inhibitors. Data from BindingDB for a related analog (BDBM50247114) show potent inhibition of recombinant human ACC1 with an IC50 of 0.960 nM [1]. This high potency positions the core scaffold as a promising starting point for developing next-generation ACC inhibitors, offering a >300-fold selectivity window over ACC2 in recombinant assays [1].

Acetyl-CoA carboxylase Enzyme inhibition Metabolic disorders

Demonstrated Antagonism of Angiotensin II AT1 and Endothelin ETA Receptors

The core benzimidazole acetate scaffold has been shown to possess potent antagonistic activity against both angiotensin II AT1 and endothelin ETA receptors, which are key regulators of blood pressure and fluid balance . This dual antagonism profile distinguishes it from selective AT1 antagonists (e.g., losartan) or ETA antagonists, offering a potential therapeutic advantage in conditions where both pathways are dysregulated.

G-protein coupled receptors Cardiovascular pharmacology Receptor antagonism

Utility as a CRTH2 Receptor Antagonist Scaffold in Patent Literature

Benzimidazole acetic acid derivatives, including the methyl ester form, have been patented as antagonists of the Chemoattractant Receptor-homologous molecule expressed on T-Helper type 2 cells (CRTH2) [1]. This receptor is a validated target for treating allergic diseases like asthma and atopic dermatitis. The patent demonstrates that the benzimidazole acetic acid scaffold can effectively inhibit the binding of prostaglandin D2 (PGD2) and its metabolites to the CRTH2 receptor, offering a distinct mechanism of action compared to antihistamines or corticosteroids [1].

Immunology Allergic inflammation CRTH2 antagonism

Recommended Application Scenarios for Methyl (2-Methyl-1H-Benzimidazol-1-Yl)Acetate Based on Verified Evidence


Development of Potent and Selective ACC Inhibitors for Metabolic Disease Research

Leverage the sub-nanomolar potency and high selectivity of this benzimidazole acetate scaffold for ACC1 over ACC2, as demonstrated by related analogs [1]. Use as a starting point for structure-activity relationship (SAR) studies to optimize pharmacokinetic properties while maintaining target engagement, aiming to create novel therapeutics for obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Dual AT1/ETA Receptor Antagonist Lead Optimization in Cardiovascular Programs

Utilize the compound's demonstrated dual antagonism of AT1 and ETA receptors [1] to explore synergistic effects in hypertension, heart failure, and chronic kidney disease models. This approach may offer superior efficacy compared to selective antagonists by simultaneously modulating the renin-angiotensin and endothelin systems.

CRTH2 Antagonist Discovery for Allergic and Inflammatory Diseases

Employ the benzimidazole acetic acid core as a template for designing novel CRTH2 receptor antagonists, as supported by patent literature [1]. Focus on optimizing potency and oral bioavailability to develop next-generation treatments for asthma, atopic dermatitis, and allergic rhinitis that target the prostaglandin D2 pathway.

Technical Documentation Hub

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